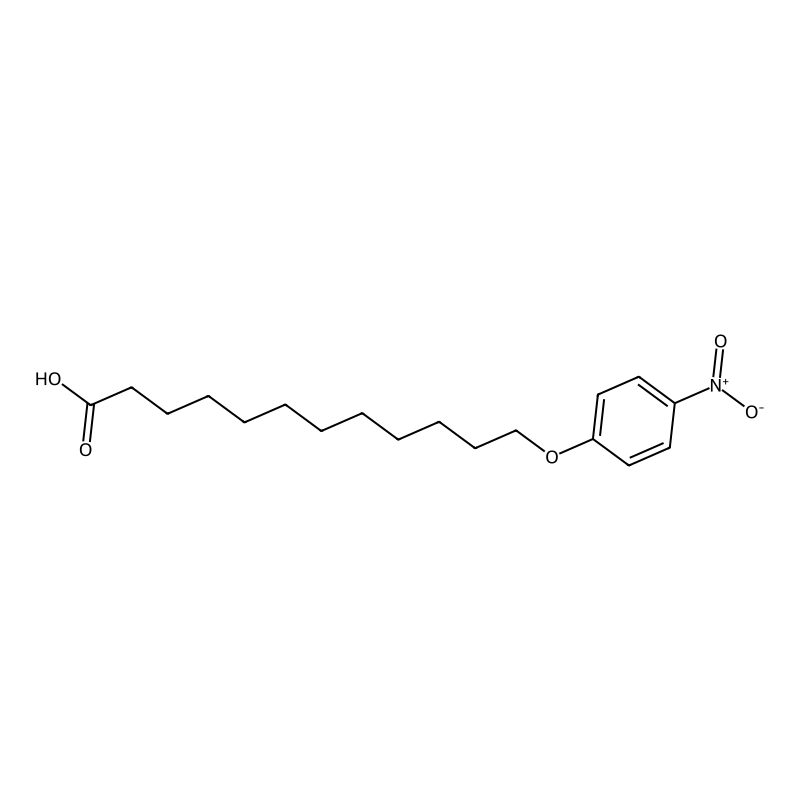12-(4-Nitrophenoxy)dodecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
12-(4-Nitrophenoxy)dodecanoic acid is an organic compound characterized by the molecular formula C₁₈H₂₇NO₅ and a molecular weight of approximately 337.41 g/mol. This compound features a dodecanoic acid backbone, which consists of a twelve-carbon saturated fatty acid chain, substituted with a para-nitrophenoxy group at the 12th carbon position. The presence of the nitrophenoxy group imparts unique chemical properties, enhancing its reactivity and potential biological activity.
Currently, there is no scientific literature available describing a specific mechanism of action for 12-(4-Nitrophenoxy)dodecanoic acid.
Here are some potential areas of scientific research where long-chain carboxylic acids like 12-(4-Nitrophenoxy)dodecanoic acid may be employed:
Material Science
Carboxylic acids can be used as building blocks in the synthesis of polymers with specific properties . These polymers can have applications in areas like membranes or coatings .
Drug Discovery
Some long-chain carboxylic acids exhibit bioactivity , meaning they can interact with biological systems. Researchers may investigate such molecules for potential pharmaceutical applications .
Chemical Engineering
Carboxylic acids are useful intermediates in various organic synthesis reactions . 12-(4-Nitrophenoxy)dodecanoic acid could potentially be used in the synthesis of more complex molecules with desired properties.
- Esterification: It can react with alcohols to form esters, particularly under acidic conditions.
- Reduction: The nitro group can be reduced to an amine or hydroxyl group, modifying its biological activity.
- Nucleophilic Substitution: The para-nitrophenoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization.
Research indicates that 12-(4-Nitrophenoxy)dodecanoic acid exhibits notable biological activities:
- Enzyme Inhibition: It has been identified as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
- Metal Chelation: The compound can form complexes with transition metals, which may influence its biological interactions and efficacy in various applications .
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although further research is needed to fully characterize its effectiveness.
The synthesis of 12-(4-Nitrophenoxy)dodecanoic acid typically involves several steps:
- Formation of the Dodecanoic Acid Backbone: This is usually achieved through the oxidation of fatty alcohols or through the hydrolysis of fatty acid esters.
- Introduction of the Para-Nitrophenoxy Group: This can be accomplished via electrophilic aromatic substitution or by reacting dodecanoic acid derivatives with para-nitrophenol in the presence of coupling agents.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological or industrial applications.
12-(4-Nitrophenoxy)dodecanoic acid finds applications across various fields:
- Pharmaceuticals: Due to its enzyme inhibition properties, it may be explored as a lead compound for drug development.
- Agriculture: Its antimicrobial properties could be utilized in developing new pesticides or herbicides.
- Material Science: The ability to chelate metals makes it useful in creating specialized materials or catalysts.
Studies on the interactions of 12-(4-Nitrophenoxy)dodecanoic acid with biological systems have revealed:
- Metal Ion Interactions: The compound can bind to metal ions, which may enhance its bioavailability and efficacy in biological systems .
- Protein Binding Studies: Initial findings suggest that it may interact with specific proteins, potentially leading to altered metabolic pathways.
Several compounds share structural similarities with 12-(4-Nitrophenoxy)dodecanoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Nitrophenol | Phenolic compound | Lacks aliphatic chain; primarily used as a precursor in dye synthesis. |
| Dodecanoic Acid | Fatty acid | Simple structure without aromatic substitution; used in food and cosmetics. |
| 12-(Phenoxy)dodecanoic Acid | Aromatic fatty acid | Similar backbone but lacks nitro substitution; used in surfactants. |
12-(4-Nitrophenoxy)dodecanoic acid is unique due to its combination of a long-chain fatty acid with a nitro-substituted aromatic ring, providing distinct chemical reactivity and potential biological activities not found in simpler analogs.








